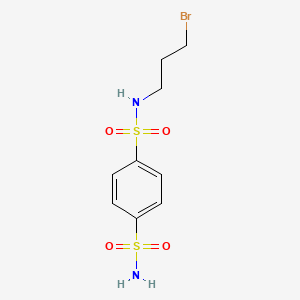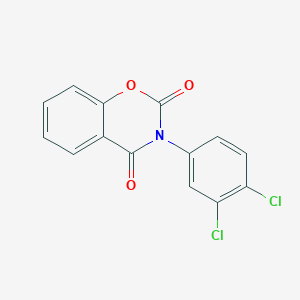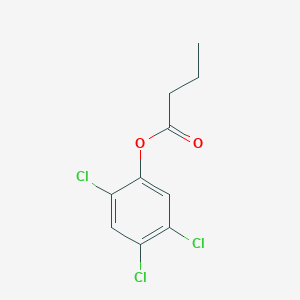
2,4,5-Trichlorophenyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlorophenyl butyrate is an organic compound that belongs to the class of chlorophenyl esters It is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further connected to a butyrate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl butyrate typically involves the esterification of 2,4,5-Trichlorophenol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trichlorophenyl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,4,5-Trichlorophenol and butyric acid.
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions under specific conditions, altering the chemical structure of the compound.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,4,5-Trichlorophenol and butyric acid.
Substitution: Various substituted phenyl derivatives.
Oxidation and Reduction: Altered phenyl ring structures with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trichlorophenyl butyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the 2,4,5-Trichlorophenyl group into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2,4,5-Trichlorophenyl butyrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenol: A precursor to 2,4,5-Trichlorophenyl butyrate, used in the synthesis of herbicides and fungicides.
2,4,6-Trichlorophenol: Another chlorophenol with similar chemical properties but different substitution patterns on the phenyl ring.
2,4-Dichlorophenol: A related compound with two chlorine atoms, used in the production of herbicides.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the butyrate group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
90842-37-8 |
|---|---|
Molekularformel |
C10H9Cl3O2 |
Molekulargewicht |
267.5 g/mol |
IUPAC-Name |
(2,4,5-trichlorophenyl) butanoate |
InChI |
InChI=1S/C10H9Cl3O2/c1-2-3-10(14)15-9-5-7(12)6(11)4-8(9)13/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
WPMBWUAEMMVHOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


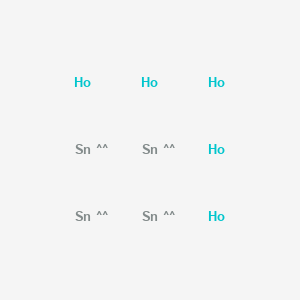

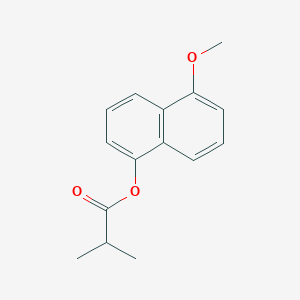
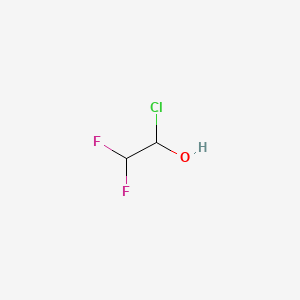

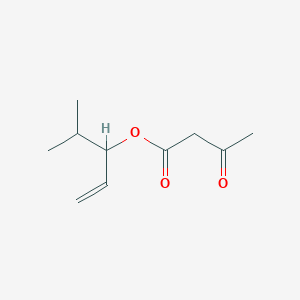
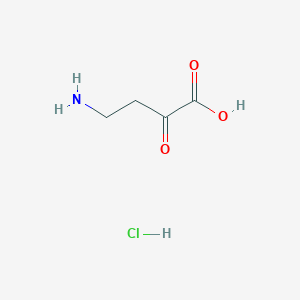
![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
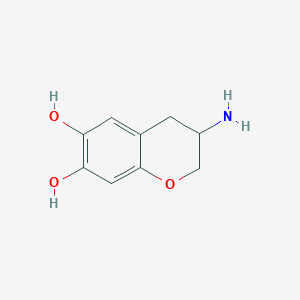
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)

